

A Spectroscopic Comparison: cis-1,2-Cyclopropanedicarboxylic Acid and its Anhydride

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Compound of Interest

Compound Name: 1,2-Cyclopropanedicarboxylic acid

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A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of cis-**1,2-cyclopropanedicarboxylic acid** and its corresponding cyclic anhydride, 3-oxabicyclo[3.1.0]hexane-2,4-dione. The formation of the anhydride from the diacid is a fundamental chemical transformation, and understanding the distinct spectroscopic signatures of each compound is crucial for reaction monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry. This document presents key experimental data in a comparative format, outlines the methodologies for data acquisition, and illustrates the chemical relationship between these two molecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of cis-**1,2-cyclopropanedicarboxylic acid** and its anhydride, providing a clear basis for their differentiation.

Table 1: Infrared (IR) Spectroscopy Data

Functional Group	cis-1,2-Cyclopropanedicarboxylic Acid (cm ⁻¹)	3-Oxabicyclo[3.1.0]hexane-2,4-dione (cm ⁻¹)	Key Differences
O-H Stretch (Carboxylic Acid)	~3000 (broad)	Absent	Disappearance of the broad O-H band.
C=O Stretch (Carboxylic Acid)	~1700	Absent	Disappearance of the carboxylic acid carbonyl peak.
C=O Stretch (Anhydride)	Absent	~1850 and ~1780 (two bands)	Appearance of two characteristic anhydride carbonyl peaks at higher wavenumbers. [1]
C-O Stretch	~1200-1300	~1250 and ~950	Shift and change in pattern of C-O stretching bands.

Table 2: ¹H NMR Spectroscopy Data (DMSO-d₆)

Proton	cis-1,2-Cyclopropanedicarboxylic Acid (ppm)	3-Oxabicyclo[3.1.0]hexane-2,4-dione (ppm) [2]	Key Differences
-COOH	~12.0 (broad singlet, 2H)	Absent	Disappearance of the acidic proton signal.
-CH- (methine)	~1.8-2.0 (m, 2H)	~2.90-2.94 (m, 2H) [2]	Downfield shift of the methine protons upon anhydride formation.
-CH ₂ - (methylene)	~1.2-1.4 (m, 2H)	~1.59-1.85 (m, 2H) [2]	Downfield shift of the methylene protons.

Table 3: ^{13}C NMR Spectroscopy Data

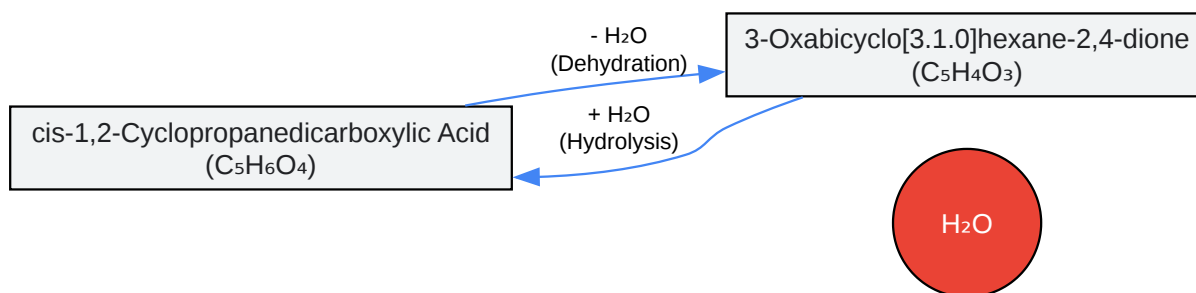
Carbon	cis-1,2-Cyclopropanedicarboxylic Acid (ppm)	3-Oxabicyclo[3.1.0]hexane-2,4-dione (ppm)	Key Differences
C=O (carbonyl)	~174	~170	Upfield shift of the carbonyl carbon signal in the anhydride.
-CH- (methine)	~22	~25	Downfield shift of the methine carbon signal.
-CH ₂ - (methylene)	~15	~18	Downfield shift of the methylene carbon signal.

Table 4: Mass Spectrometry Data

Compound	Molecular Weight	Key Fragments (m/z)
cis-1,2-Cyclopropanedicarboxylic Acid	130.10 g/mol [3]	112 ([M-H ₂ O] ⁺), 85 ([M-COOH] ⁺)[3]
3-Oxabicyclo[3.1.0]hexane-2,4-dione	112.08 g/mol [4]	84 ([M-CO] ⁺), 68 ([M-CO ₂] ⁺)

Logical Relationship: Dehydration of Diacid to Anhydride

The formation of 3-oxabicyclo[3.1.0]hexane-2,4-dione from cis-**1,2-cyclopropanedicarboxylic acid** is a dehydration reaction, typically facilitated by heating or the use of a dehydrating agent. This relationship is visualized in the following diagram.



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